molecular formula C15H14O2 B028337 2-(4-Methoxyphenyl)-1-phenylethanone CAS No. 24845-40-7

2-(4-Methoxyphenyl)-1-phenylethanone

Cat. No. B028337
CAS RN: 24845-40-7
M. Wt: 226.27 g/mol
InChI Key: JABKESJVYSQBGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)-1-phenylethanone and its derivatives has been a topic of interest in several studies. For example, Heravi et al. (2009) discussed the synthesis of a related compound, 2-(4-methoxybenzylthio)-1-phenylethanone, highlighting the inclusion of electron-withdrawing groups in its structure (Heravi et al., 2009). Akkurt et al. (2003) reported on the synthesis of another related compound, demonstrating the intricate process of crystal structure determination through X-ray diffraction (Akkurt et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been extensively studied. The crystal structure of these compounds reveals insights into their molecular conformation and intermolecular interactions. For instance, the study by Akkurt et al. (2003) elucidates the conformational aspects of a structurally similar compound (Akkurt et al., 2003).

Chemical Reactions and Properties

The chemical reactions involving this compound are characterized by their complexity and diversity. For example, the work by Espinoza-Hicks et al. (2012) details the spectroscopic properties of a compound synthesized using this compound, which includes the analysis of its molecular structure and reactions using density functional theory (DFT) (Espinoza-Hicks et al., 2012).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as crystal structure and conformation, are crucial for understanding its applications. The studies by Akkurt et al. (2003) and Gluziński et al. (1991) provide detailed insights into these aspects (Akkurt et al., 2003); (Gluziński et al., 1991).

Chemical Properties Analysis

The chemical properties of this compound are diverse and play a significant role in its applications in various fields. The study by Pimenova et al. (2003) explores the synthesis and reactions of a related compound, shedding light on its chemical behavior and potential applications (Pimenova et al., 2003).

Scientific Research Applications

  • Synthesis of Novel Antibiotics : Kwiecień and Szychowska (2006) demonstrated the synthesis and reduction of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, which hold promise for the development of new antibiotics (H. Kwiecień & M. Szychowska, 2006).

  • Therapeutic Applications in Inflammation : Wang et al. (2018) reported that new 2-(2-phenylethyl)-4H-chromen-4-one derivatives from Aquilaria sinensis resinous wood showed over 80% inhibition of neutrophil pro-inflammatory responses, suggesting potential therapeutic applications (Sin-Ling Wang et al., 2018).

  • Potential Biological Activities : A study by Heravi et al. (2009) indicated that the electron-withdrawing properties of groups in 2-(4-methoxybenzylthio)-1-phenylethanone suggest potential biological activities (M. R. P. Heravi et al., 2009).

  • Rational Drug Design : Marriott et al. (1999) utilized pharmacophore mapping and 3D database searching to identify potent novel lead compounds, such as 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone, for rational drug design (D. Marriott et al., 1999).

  • Organic Electronics Applications : Kurata et al. (2007) found that the triarylamine-bearing poly (1,4-phenylenevinylene), which includes a related structural motif, is a promising candidate for organic electronics applications due to its high molecular weight, high-spin, and solvent solubility (Takashi Kurata et al., 2007).

  • COVID-19 Protease Inhibitor : A 2020 study identified natural polyphenols, including compounds with a methoxyphenyl group, as potent inhibitors of the COVID-19 main protease, showing promise in fighting the virus (Ş. Adem et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Methoxyphenyl)acetophenone are Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are involved in the metabolism of aralkylamines, which are a class of organic compounds that play a role in various biological processes.

Mode of Action

It is believed to interact with these enzymes, potentially altering their function

Biochemical Pathways

Given its targets, it is likely that it impacts the metabolism of aralkylamines . The downstream effects of this interaction could be broad, affecting various physiological processes.

Result of Action

Given its potential interaction with aralkylamine dehydrogenase, it may influence the metabolism of aralkylamines, potentially affecting various physiological processes .

Action Environment

The action, efficacy, and stability of 2-(4-Methoxyphenyl)acetophenone can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

The safety and hazards associated with “2-(4-Methoxyphenyl)-1-phenylethanone” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “2-(4-Methoxyphenyl)-1-phenylethanone” would likely depend on its potential applications. For example, if it’s a useful intermediate in the synthesis of pharmaceuticals, research might focus on developing more efficient synthesis methods or exploring its use in the synthesis of new drugs .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABKESJVYSQBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282582
Record name 2-(4-Methoxyphenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24845-40-7
Record name 24845-40-7
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Record name 2-(4-Methoxyphenyl)-1-phenylethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-1-phenylethan-1-one
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Synthesis routes and methods I

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methoxyphenyl chloride (142.2 mg, 1.0 mmol), acetophenone (302.1 mg, 2.5 mmol), palladium cinnamyl chloride (7.8 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (18.4 mg, 0.045 mmol), K3PO43H2O (664.0 mg, 2.5 mmol) in 3 mL dry toluene at 110° C. for 16.7 h. 2-(4′-Methoxyphenyl)-1-phenyl-1-ethanone (177.3 mg) was obtained with a yield of 79% as solid. m.p.: 94.1-94.4° C. (n-hexane); 1H NMR (300 MHz, CDCl3) δ 8.07-8.00 (m, 2H, ArH), 7.60-7.51 (m, 1H, ArH), 7.51-7.42 (m, 2H, ArH), 7.25-7.17 (m, 2H, ArH), 6.92-6.86 (m, 2H, ArH), 4.24 (s, 2H, CH2), 3.78 (s, 3H, OCH3); 13C NMR (75 MHz, CDCl3) δ 197.8, 158.3, 136.4, 132.9, 130.3, 128.45, 128.41, 126.3, 113.9, 55.0, 44.4; IR (KBr) v (cm−1) 3056, 2998, 2954, 2934, 2905, 2835, 1691, 1612, 1596, 1579, 1514, 1463, 1447, 1411, 1335, 1301, 1245, 1218, 1204, 1178, 1107, 1035; MS (70 eV, EI) m/z (%): 227 (M++1, 3.58), 226 (M+, 21.25), 121 (100).
Quantity
142.2 mg
Type
reactant
Reaction Step One
Quantity
302.1 mg
Type
reactant
Reaction Step Two
Quantity
18.4 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.8 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-Phenyl-2-(4-methoxyphenyl)ethanone was prepared from benzene and 4-methoxyphenylacetyl chloride (prepared by heating the commercially available carboxylic acid in thionyl chloride and subsequent concentration) using the method described in step A of Example 9. 1-Phenyl-2-(4-methoxyphenyl)ethanone was converted to the title compound following the procedures outlined in steps C-E of Example 1, except for the following modifications: 1) in step C, the acidic hydrolysis reaction, after dilution with H2O, was extracted 2× with Et2O prior to basification, extraction 3× with EtOAc and isolation of the desired amine after concentration; 2) the prep HPLC purification of step D was omitted; and 3) in step E, the final product was purified by prep HPLC using 46% solvent B as eluant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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